molecular formula C2H7N3O3 B3041126 2-Nitroacetamide ammoniate CAS No. 26163-29-1

2-Nitroacetamide ammoniate

Cat. No. B3041126
CAS RN: 26163-29-1
M. Wt: 121.1 g/mol
InChI Key: RHLCYYRAECUNHY-UHFFFAOYSA-N
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Description

2-Nitroacetamide ammoniate is a compound with the molecular formula C2H7N3O3 . It is also known by other names such as 2-nitroacetamide amine, azane;2-nitroacetamide, and 2-Nitroacetamide, ammonia salt .


Molecular Structure Analysis

The molecular structure of 2-Nitroacetamide ammoniate consists of 2 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4N2O3.H3N/c3-2 (5)1-4 (6)7;/h1H2, (H2,3,5);1H3 .


Physical And Chemical Properties Analysis

2-Nitroacetamide ammoniate has a molecular weight of 121.10 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 121.04874109 g/mol .

Scientific Research Applications

Nitrification and Nitrogen Cycle

2-Nitroacetamide ammoniate plays a role in the nitrogen cycle, specifically in nitrification processes. Nitrification is the biological oxidation of ammonia (NH3) to nitrate (NO3−), a key part of the biogeochemical nitrogen cycle. This process involves several microbial pathways and is crucial in environmental and agricultural contexts. For example, studies have shown the involvement of various bacteria and archaea in nitrification, highlighting its complexity and significance in nitrogen transformations in modern agriculture (Lancaster et al., 2018) (Coskun et al., 2017).

Environmental Impact and Greenhouse Gas Emissions

The nitrification process is associated with the production of greenhouse gases like nitrous oxide (N2O). Understanding the mechanisms of N2O production during nitrification is vital for addressing environmental concerns. Research has explored the roles of nitrifier denitrification and the factors influencing N2O emissions, such as soil conditions and microbial activities (Wrage et al., 2001) (Beeckman et al., 2018).

Ammonia Oxidation and Microbial Ecology

Studies on ammonia-oxidizing bacteria (AOB) have provided insights into the microbial ecology of nitrification. These bacteria use ammonia oxidation as their energy source, playing a crucial role in the global nitrogen cycle. Research in this area helps in understanding the distribution, diversity, and ecological roles of these bacteria, which are pivotal in both natural and engineered systems (Kowalchuk & Stephen, 2001).

Agricultural Applications and Mitigation Strategies

The application of 2-Nitroacetamide ammoniate in agriculture, particularly in relation to nitrogen use and efficiency, has been a focus of research. Studies have investigated its role in mitigating nitrogen losses in agricultural soils, emphasizing the need for efficient nitrification inhibition strategies to reduce environmental impacts while maintaining crop productivity (Hu et al., 2013).

Water Treatment and Ammonia Removal

Research on the removal of ammonia in water treatment processes has also highlighted the relevance of 2-Nitroacetamide ammoniate. The process of nitrification during biological filtration is used to remove ammonia, which can cause water quality issues. Understanding the dynamics of this process is essential for optimizing water treatment systems and ensuring safe drinking water (Kihn et al., 2000).

properties

IUPAC Name

azane;2-nitroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLCYYRAECUNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)[N+](=O)[O-].N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroacetamide ammoniate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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